molecular formula C28H38N2O B14603165 3-(4-Dodecylphenyl)-1-methyl-5-phenyl-1H-pyrazol-4-ol CAS No. 60627-44-3

3-(4-Dodecylphenyl)-1-methyl-5-phenyl-1H-pyrazol-4-ol

Cat. No.: B14603165
CAS No.: 60627-44-3
M. Wt: 418.6 g/mol
InChI Key: MCBPJVKRTIYPBG-UHFFFAOYSA-N
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Description

3-(4-Dodecylphenyl)-1-methyl-5-phenyl-1H-pyrazol-4-ol is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a dodecylphenyl group, a methyl group, and a phenyl group attached to the pyrazole ring. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Dodecylphenyl)-1-methyl-5-phenyl-1H-pyrazol-4-ol typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl acetoacetate with phenylhydrazine in the presence of acetic acid to form the pyrazolone intermediate. This intermediate is then further reacted with 4-dodecylbenzaldehyde and methyl iodide under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(4-Dodecylphenyl)-1-methyl-5-phenyl-1H-pyrazol-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The phenyl and dodecyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under specific conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl or dodecyl derivatives.

Scientific Research Applications

3-(4-Dodecylphenyl)-1-methyl-5-phenyl-1H-pyrazol-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Dodecylphenyl)-1-methyl-5-phenyl-1H-pyrazol-4-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit bacterial growth by interfering with cell wall synthesis or disrupt inflammatory pathways by modulating cytokine production .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Dodecylphenyl)-1-methyl-5-phenyl-1H-pyrazol-4-ol is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

CAS No.

60627-44-3

Molecular Formula

C28H38N2O

Molecular Weight

418.6 g/mol

IUPAC Name

3-(4-dodecylphenyl)-1-methyl-5-phenylpyrazol-4-ol

InChI

InChI=1S/C28H38N2O/c1-3-4-5-6-7-8-9-10-11-13-16-23-19-21-24(22-20-23)26-28(31)27(30(2)29-26)25-17-14-12-15-18-25/h12,14-15,17-22,31H,3-11,13,16H2,1-2H3

InChI Key

MCBPJVKRTIYPBG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)C2=NN(C(=C2O)C3=CC=CC=C3)C

Origin of Product

United States

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